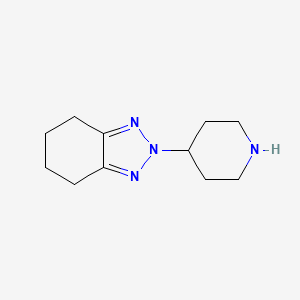
3-(pentylsulfanyl)-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(pentylsulfanyl)-1H-1,2,4-triazol-5-amine is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pentylsulfanyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 1H-1,2,4-triazole-5-thiol with pentyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the halide, resulting in the formation of the pentylsulfanyl group.
Example Reaction:
- Dissolve 1H-1,2,4-triazole-5-thiol in a suitable solvent such as ethanol.
- Add a base like sodium hydroxide to deprotonate the thiol group.
- Introduce pentyl bromide to the reaction mixture.
- Stir the reaction at room temperature for several hours.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(pentylsulfanyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The pentylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pentylsulfinyl-1H-1,2,4-triazol-5-amine or pentylsulfonyl-1H-1,2,4-triazol-5-amine.
Reduction: Formation of dihydro-3-(pentylsulfanyl)-1H-1,2,4-triazol-5-amine.
Substitution: Formation of various substituted triazoles depending on the reagents used.
Scientific Research Applications
3-(pentylsulfanyl)-1H-1,2,4-triazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(pentylsulfanyl)-1H-1,2,4-triazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pentylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets. The triazole ring can participate in hydrogen bonding and coordination with metal ions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
3-(pentylsulfanyl)-1H-1,2,4-triazol-5-amine can be compared with other triazole derivatives such as:
- 3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine
- 3-(ethylsulfanyl)-1H-1,2,4-triazol-5-amine
- 3-(propylsulfanyl)-1H-1,2,4-triazol-5-amine
Uniqueness
The pentylsulfanyl group in this compound provides unique properties such as increased lipophilicity and potential for enhanced biological activity. This distinguishes it from other triazole derivatives with shorter alkyl chains.
Properties
IUPAC Name |
3-pentylsulfanyl-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S/c1-2-3-4-5-12-7-9-6(8)10-11-7/h2-5H2,1H3,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPAOXDEZGVRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NNC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2847317.png)
![3-(2-Bromophenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2847318.png)

![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2847321.png)
![2-{[(4-bromo-2,5-dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2847322.png)
![N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2847324.png)


![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2847331.png)

![4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2847333.png)
![Benzyl 3-({[(benzyloxy)carbonyl]amino}amino)-2-hydroxypropanoate](/img/structure/B2847334.png)
![2-(cyclopropylmethoxy)-N-[(4-fluorophenyl)methyl]pyridine-4-carboxamide](/img/structure/B2847335.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide hydrochloride](/img/structure/B2847339.png)
